molecular formula C16H21N3O4 B2616437 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate CAS No. 692762-03-1

4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate

Cat. No.: B2616437
CAS No.: 692762-03-1
M. Wt: 319.361
InChI Key: JGEHLCWVDWVRQU-UHFFFAOYSA-N
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Description

4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H21N3O4 and a molecular weight of 319.361. This compound features a pyrrolidine ring, a morpholine ring, and a phenyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other cyclic or acyclic precursors.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the morpholine moiety.

    Formation of the Carboxamide Linkage: The carboxamide linkage is formed by reacting the amine group of the morpholine ring with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, enzyme activity, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and its derivatives have similar structural features.

Uniqueness

4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate is unique due to its combination of the pyrrolidine ring, morpholine ring, and phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(morpholine-4-carbonylamino)phenyl] pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c20-15(18-9-11-22-12-10-18)17-13-3-5-14(6-4-13)23-16(21)19-7-1-2-8-19/h3-6H,1-2,7-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEHLCWVDWVRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC=C(C=C2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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